molecular formula C15H12N2O2 B7890914 5-(Naphthalen-1-ylmethyl)-1H-pyrazole-4-carboxylic acid

5-(Naphthalen-1-ylmethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B7890914
M. Wt: 252.27 g/mol
InChI Key: PHXSEDZCBSJSDZ-UHFFFAOYSA-N
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Description

5-(Naphthalen-1-ylmethyl)-1H-pyrazole-4-carboxylic acid is a chemical compound that features a naphthalene ring attached to a pyrazole ring, which in turn is connected to a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Naphthalen-1-ylmethyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of naphthalen-1-ylmethylamine with appropriate reagents to form the pyrazole ring. The reaction conditions often require heating and the use of catalysts to facilitate the formation of the pyrazole ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with precise temperature and pressure controls to ensure consistent product quality. The use of continuous flow chemistry can also enhance the efficiency and scalability of the production process.

Types of Reactions:

  • Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters or amides.

  • Reduction: The pyrazole ring can be reduced to form different derivatives.

  • Substitution: The naphthalene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used.

Major Products Formed:

  • Oxidation: Esters, amides, and carboxylate salts.

  • Reduction: Reduced pyrazole derivatives.

  • Substitution: Brominated or nitrated naphthalene derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 5-(Naphthalen-1-ylmethyl)-1H-pyrazole-4-carboxylic acid is studied for its potential biological activities, including its role in enzyme inhibition and receptor binding.

Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its potential therapeutic effects. It may be used in the development of new drugs targeting various diseases.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products due to its versatile chemical properties.

Mechanism of Action

The mechanism by which 5-(Naphthalen-1-ylmethyl)-1H-pyrazole-4-carboxylic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent reaction. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 5-(Naphthalen-1-ylmethyl)-1,3,4-thiadiazol-2-ylamine

  • 1-(1-Naphthalen-1-ylmethyl-1H-pyrazol-4-yl)-1H-tetrazole

Uniqueness: 5-(Naphthalen-1-ylmethyl)-1H-pyrazole-4-carboxylic acid is unique due to its specific combination of a naphthalene ring, pyrazole ring, and carboxylic acid group

Properties

IUPAC Name

5-(naphthalen-1-ylmethyl)-1H-pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c18-15(19)13-9-16-17-14(13)8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7,9H,8H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXSEDZCBSJSDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC3=C(C=NN3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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